An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 7-Bromo-2-chloro-4,8-dimethylquinoline
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 7-Bromo-2-chloro-4,8-dimethylquinoline
This guide provides a detailed analysis and predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shift assignments for the heterocyclic compound 7-Bromo-2-chloro-4,8-dimethylquinoline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental NMR principles with expert analysis to offer a comprehensive understanding of the structural characterization of this complex quinoline derivative.
Introduction: The Crucial Role of NMR in Structural Elucidation of Quinolines
Quinoline and its derivatives are fundamental scaffolds in numerous pharmaceuticals and biologically active compounds.[1][2] The precise substitution pattern on the quinoline ring system is a key determinant of a molecule's biological function. Consequently, unambiguous structural verification is a cornerstone of synthetic chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the detailed structural elucidation of organic molecules, providing critical insights into the connectivity and chemical environment of atoms.[3]
Predicted ¹H and ¹³C NMR Spectra
The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus.[5] The electron-withdrawing nature of the nitrogen atom in the quinoline ring, coupled with the inductive and resonance effects of the chloro, bromo, and methyl substituents, allows for a systematic prediction of the chemical shifts.
Molecular Structure and Numbering
For clarity, the standard IUPAC numbering for the quinoline ring is used throughout this guide.
Caption: Molecular structure and atom numbering of 7-Bromo-2-chloro-4,8-dimethylquinoline.
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts are summarized in the table below. These predictions are based on the typical chemical shift ranges for substituted quinolines.[1][4]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |
| H-3 | 7.3 - 7.5 | Singlet | N/A | This proton is on the pyridine ring. The adjacent C2 is substituted with an electron-withdrawing chloro group, and C4 is substituted with a methyl group. The absence of adjacent protons leads to a singlet. |
| H-5 | 7.8 - 8.0 | Doublet | 8.5 - 9.0 | H-5 is part of the carbocyclic ring and is expected to be a doublet due to coupling with H-6. Its chemical shift is influenced by the peri-effect of the C4-methyl group. |
| H-6 | 7.6 - 7.8 | Doublet | 8.5 - 9.0 | H-6 will appear as a doublet due to coupling with H-5. The electron-donating effect of the C8-methyl group will slightly shield this proton, shifting it upfield relative to H-5. |
| 4-CH₃ | 2.5 - 2.7 | Singlet | N/A | The methyl group at the C4 position is deshielded due to its attachment to the aromatic ring and the proximity to the nitrogen atom. It will appear as a singlet. |
| 8-CH₃ | 2.6 - 2.8 | Singlet | N/A | The methyl group at the C8 position is also deshielded. Its proximity to the nitrogen lone pair (peri-effect) may cause a slight downfield shift compared to the 4-CH₃. |
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are presented below. The assignments are based on the known effects of substituents on the quinoline ring system.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-2 | 150 - 152 | Attached to both the electronegative nitrogen and chlorine atoms, causing a significant downfield shift. |
| C-3 | 122 - 124 | Located beta to the nitrogen and alpha to the C4-methyl group. |
| C-4 | 147 - 149 | Attached to the methyl group and in close proximity to the nitrogen, resulting in a downfield shift. |
| C-4a | 148 - 150 | A quaternary carbon at the ring junction, its chemical shift is influenced by the fusion of the two rings. |
| C-5 | 128 - 130 | A protonated aromatic carbon. |
| C-6 | 126 - 128 | Shielded by the C8-methyl group relative to an unsubstituted quinoline. |
| C-7 | 120 - 122 | Attached to the bromine atom, which has a moderate deshielding effect. |
| C-8 | 135 - 137 | Attached to a methyl group and influenced by the peri-interaction with the nitrogen. |
| C-8a | 127 - 129 | A quaternary carbon at the ring junction, adjacent to the nitrogen. |
| 4-CH₃ | 18 - 20 | A typical chemical shift for a methyl group attached to an aromatic ring. |
| 8-CH₃ | 15 - 17 | Expected to be slightly upfield compared to the 4-CH₃ due to steric and electronic factors. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for 7-Bromo-2-chloro-4,8-dimethylquinoline, the following experimental setup is recommended.
Sample Preparation
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Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for quinoline derivatives.[4] It offers good solubility and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) serve as convenient internal references.[6]
-
Concentration : A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for standard ¹H and ¹³C NMR experiments. Concentration-dependent shifts can occur in quinolines due to intermolecular interactions, so consistency is key.[2][7]
-
Purity : Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening.
NMR Instrument Parameters
-
Spectrometer : A 400 MHz or higher field spectrometer is recommended for better signal dispersion, which is particularly important for resolving the aromatic proton signals.
-
¹H NMR :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width : 12-16 ppm.
-
Acquisition Time : 2-3 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR :
-
Pulse Program : A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets.
-
Spectral Width : 200-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more scans may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
Advanced 2D NMR for Unambiguous Assignment
While the predictions above provide a strong foundation, unambiguous assignment requires two-dimensional (2D) NMR experiments.
Caption: Workflow for NMR-based structural elucidation of 7-Bromo-2-chloro-4,8-dimethylquinoline.
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COSY (Correlation Spectroscopy) : This experiment would definitively establish the coupling between H-5 and H-6.
-
HSQC (Heteronuclear Single Quantum Coherence) : This would correlate each proton signal with its directly attached carbon, confirming the assignments for C-3, C-5, C-6, and the methyl carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This is crucial for assigning the quaternary carbons. For example, correlations would be expected between the 4-CH₃ protons and C-3, C-4, and C-4a, and between the 8-CH₃ protons and C-7, C-8, and C-8a.
Conclusion
The structural characterization of polysubstituted quinolines like 7-Bromo-2-chloro-4,8-dimethylquinoline is greatly facilitated by a detailed analysis of its ¹H and ¹³C NMR spectra. This guide provides a comprehensive set of predicted chemical shifts and assignments based on established NMR principles. While these predictions offer a robust starting point for spectral interpretation, the use of advanced 2D NMR techniques is essential for the complete and unambiguous structural elucidation required in modern chemical research and drug development.
References
- Application Note: 1H NMR Characterization of Substituted Quinolines - Benchchem.
- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository.
- Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines - Benchchem.
- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North - Repository.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals.
- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC.
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. Available at: [Link]
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